cis-Mulberroside A

Description

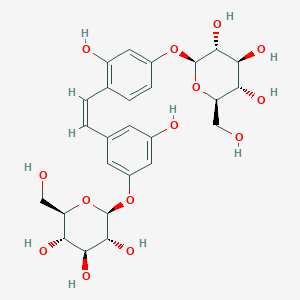

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1-/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSWAEGGWLOOKT-GSNCJTLYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C\C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316062 | |

| Record name | cis-Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-06-1 | |

| Record name | cis-Mulberroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166734-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to cis-Mulberroside A

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows, tailored for a scientific audience.

Core Physical and Chemical Properties

This compound is the cis-isomer of Mulberroside A, a stilbenoid diglucoside of oxyresveratrol found in plants of the Morus genus, particularly Morus alba (white mulberry).[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₂O₁₄ | [2] |

| Molecular Weight | 568.52 g/mol | [3] |

| CAS Number | 166734-06-1 | [2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water (estimated at 3.534e+004 mg/L @ 25 °C) | [1] |

| Storage Conditions | Powder: -20°C; In solvent: -80°C | [4] |

| Stability | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. | [4] |

| Structural Identification | Characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | [5][6][7] |

Biological Activity and Mechanism of Action

This compound, along with its more studied trans-isomer, exhibits significant biological activities, most notably anti-inflammatory and anti-apoptotic effects.[2][8][9] Research has particularly highlighted the therapeutic potential of Mulberroside A in osteoarthritis (OA) by protecting chondrocytes from inflammatory damage.[10][11]

The primary mechanism involves the inhibition of key inflammatory signaling pathways. In an inflammatory environment, such as that induced by Interleukin-1β (IL-1β) in chondrocytes, Mulberroside A has been shown to suppress the activation of:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: It inhibits the phosphorylation of ERK, JNK, and p38.[2]

-

Nuclear Factor-kappa B (NF-κB) pathway: It prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, a critical step in the transcription of pro-inflammatory genes.[2]

-

PI3K-AKT-mTOR pathway: Its modulation of this pathway is linked to the restoration of impaired autophagy in osteoarthritic chondrocytes.[10][11]

By inhibiting these pathways, Mulberroside A effectively downregulates the expression of inflammatory mediators like iNOS and COX-2, as well as catabolic enzymes such as Matrix Metalloproteinase-13 (MMP13) and ADAMTS5, which are responsible for cartilage degradation.[10]

Signaling Pathway Diagram

Experimental Protocols

This section details common methodologies for the extraction of Mulberroside A and its evaluation in preclinical models of osteoarthritis.

Extraction and Isolation from Morus alba

This protocol describes a general method for extracting and purifying Mulberroside A from mulberry branch bark or root bark.[5][12][13][14]

-

Preparation of Plant Material :

-

Collect fresh branch or root bark of Morus alba.

-

Dry the material in an oven at 40-50°C and grind it into a fine powder.

-

-

Solvent Extraction :

-

Extract the powder (e.g., 2.0 kg) with 8-10 volumes of 70-80% aqueous ethanol.

-

Perform the extraction under reflux or using an ultrasonic cleaner at 40°C for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to remove ethanol.

-

-

Fractionation and Purification :

-

Suspend the concentrated aqueous extract in water and partition successively with n-hexane (to defat), followed by ethyl acetate.

-

Dissolve the resulting extract in water and load it onto a D101 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol (e.g., 30%, 60%, 95%). Mulberroside A typically elutes in the 30-60% ethanol fraction.[5]

-

Collect the target fraction and concentrate it under reduced pressure.

-

-

High-Purity Isolation :

-

Subject the concentrated fraction to further purification using silica gel or Sephadex LH-20 column chromatography.

-

For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[5]

-

A typical mobile phase is a gradient of acetonitrile and water (containing 0.4% acetic acid). The eluent is monitored at approximately 324 nm.[5]

-

-

Structure Verification :

-

Confirm the identity and purity of the isolated compound as Mulberroside A using LC-MS and NMR spectroscopy.[7]

-

In Vitro Model: IL-1β-Induced Chondrocyte Inflammation

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on chondrocytes.[10][15][16][17][18]

-

Cell Culture :

-

Culture primary chondrocytes or a chondrocyte cell line (e.g., SW1353) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Experimental Treatment :

-

Seed chondrocytes into multi-well plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

Pre-treat the cells with varying non-cytotoxic concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.

-

Induce an inflammatory response by adding IL-1β (typically 5-10 ng/mL) to the culture medium.

-

Co-incubate for 24 hours.

-

-

Endpoint Analysis :

-

Cell Viability : Assess cytotoxicity using an MTT or CCK-8 assay.

-

Gene Expression Analysis : Isolate total RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes (iNOS, COX-2, IL-6) and catabolic enzymes (MMP13, ADAMTS5).

-

Protein Expression Analysis : Prepare cell lysates and perform Western blotting to quantify the protein levels of iNOS, COX-2, MMP13, and key signaling proteins (e.g., p-p65, p-p38, IκBα).

-

Proteoglycan Staining : Fix cells and stain with Safranin O or Toluidine Blue to visually assess the proteoglycan content in the extracellular matrix.[10]

-

In Vivo Model: Surgical Induction of Osteoarthritis in Mice

This protocol describes a widely used surgical model to study the effects of this compound on OA progression in animals.[10][19][20]

-

Animal Model :

-

Use 10-12 week old male C57BL/6 mice.

-

Acclimatize animals for at least one week before the experiment.

-

-

Surgical Procedure (DMM Model) :

-

Anesthetize the mice (e.g., with isoflurane).

-

Perform surgery on the right knee joint to induce Destabilization of the Medial Meniscus (DMM). This involves transecting the medial meniscotibial ligament.

-

The left knee can serve as a non-operated control, or a sham surgery (arthrotomy without ligament transection) can be performed.

-

-

Treatment Protocol :

-

One week post-surgery, begin treatment.

-

Administer this compound via intra-articular injection into the operated knee joint (e.g., 5-10 µL of a specific concentration) once a week for 8 weeks.

-

Include a vehicle control group that receives injections of the solvent (e.g., saline).

-

-

Outcome Evaluation :

-

At the end of the treatment period (8 weeks post-DMM), euthanize the animals and harvest the knee joints.

-

Histological Analysis : Fix the joints in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage and proteoglycan loss.

-

Cartilage Degradation Scoring : Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

-

Immunohistochemistry : Perform staining on joint sections to detect the expression of key proteins like MMP13 (catabolism) and Collagen Type II (anabolism).

-

General Experimental Workflow

The following diagram illustrates a typical workflow from the isolation of this compound to its biological evaluation.

References

- 1. This compound, 166734-06-1 [thegoodscentscompany.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Mulberroside A | C26H32O14 | CID 6443484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|166734-06-1|MSDS [dcchemicals.com]

- 5. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS:166734-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102329350A - Method for extracting mulberroside A from white mulberry root-bark - Google Patents [patents.google.com]

- 13. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Study of Licorice on IL-1β-Induced Chondrocytes and In Silico Approach for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of cis-Mulberroside A in Plants

Abstract

Mulberroside A, a prominent stilbenoid found in plants of the Morus (mulberry) genus, is recognized for its significant pharmacological potential, including tyrosinase inhibition and antioxidant activities.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of its core structure, from primary metabolism to the final glycosylated product. While biosynthesis primarily yields the trans-isomer, this document also addresses the formation of cis-Mulberroside A, which is understood to be a product of post-biosynthetic photoisomerization. We detail the key enzymatic steps, present quantitative data on metabolite accumulation, outline relevant experimental protocols for pathway elucidation, and illustrate the underlying biochemical and regulatory networks using detailed diagrams. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of Mulberroside A

The formation of Mulberroside A is a multi-step process rooted in the phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites.[2][3] The pathway synthesizes the stilbene backbone, which is then hydroxylated and subsequently glycosylated to yield the final product. Recent research has significantly clarified the precise sequence of these events, particularly the hydroxylation step leading to the oxyresveratrol core.

The biosynthesis of stilbenes generally begins with the aromatic amino acid L-phenylalanine.[3][4]

-

Formation of p-Coumaroyl-CoA : L-phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . This is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme.[4][5] Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.[6][7] This molecule serves as a critical branch point for numerous metabolic pathways.

-

Hydroxylation to 2',4'-dihydroxycinnamoyl-CoA : A pivotal and recently elucidated step in mulberry plants involves the direct hydroxylation of p-coumaroyl-CoA. A specific group of p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) catalyzes this reaction, producing 2',4'-dihydroxycinnamoyl-CoA.[8][9] This finding revises previous hypotheses which suggested that resveratrol was formed first and then hydroxylated to oxyresveratrol.[10][11] This upstream hydroxylation is the committed step toward oxyresveratrol synthesis.[8]

-

Formation of the Stilbene Core (Oxyresveratrol) : Stilbene synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 2',4'-dihydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold of oxyresveratrol (2,3',4,5'-tetrahydroxystilbene).[8][9][12] STS enzymes in mulberry can also utilize p-coumaroyl-CoA to produce resveratrol, explaining the co-occurrence of both stilbenoids in the plant.[8][13][14]

-

Glycosylation to Mulberroside A : The final step is the glycosylation of the oxyresveratrol aglycone. Mulberroside A is a di-glucoside of oxyresveratrol.[9] This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer sugar moieties from an activated donor, typically UDP-glucose, to the hydroxyl groups of oxyresveratrol.[15][16] While the specific UGTs responsible for the double glycosylation of oxyresveratrol in Morus have not been fully characterized, they belong to this large and diverse enzyme family. Glycosylation enhances the stability and solubility of the compound.[15]

-

Formation of this compound : The enzymatic reactions in the biosynthetic pathway produce the thermodynamically more stable trans-isomer of stilbenoids. The formation of this compound occurs post-biosynthetically through photoisomerization, typically induced by exposure to UV radiation.[7]

The complete proposed pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound in Morus spp.

Regulation of Biosynthesis

The production of stilbenoids, including Mulberroside A, is tightly regulated and often induced in response to environmental stimuli. These compounds function as phytoalexins, providing defense against pathogens and abiotic stress.[3][17][18]

-

Biotic and Abiotic Elicitors : The expression of key biosynthetic genes like PAL and STS is upregulated by various stressors.[17][19] Documented elicitors include fungal infections, wounding, and exposure to signaling molecules such as salicylic acid (SA), methyl jasmonate (MeJA), and abscisic acid (ABA).[13][20][21] UV irradiation is also a potent inducer of stilbene biosynthesis.[3][4][22]

-

Transcriptional Control : This regulation occurs at the transcriptional level, where stress signals activate specific transcription factors. These proteins then bind to the promoter regions of biosynthetic genes, initiating a coordinated increase in the production of enzymes required for the pathway.[17][21]

Caption: Simplified signaling cascade for stilbenoid biosynthesis induction.

Quantitative Data

The accumulation of Mulberroside A and its precursors varies significantly depending on the plant tissue, species, and environmental conditions.

Table 1: Stilbenoid Content in Different Tissues of Morus Species

| Species | Tissue | Mulberroside A (μg/g DW) | Oxyresveratrol (μg/g DW) | Resveratrol (μg/g DW) | Reference |

| M. atropurpurea | Root Bark | 3454.9 ± 38.0 | 53.1 ± 0.6 | 42.5 ± 0.6 | [23] |

| M. atropurpurea | Stem Bark | 2942.6 ± 32.4 | 114.9 ± 1.3 | 40.7 ± 0.6 | [23] |

| M. atropurpurea | Roots | 10550.8 ± 116.1 | 88.3 ± 1.0 | 65.9 ± 1.0 | [23] |

| M. alba | Root Bark | 4937.1 ± 54.3 | 150.8 ± 1.7 | 82.6 ± 1.2 | [23] |

| M. alba | Roots | 13728.6 ± 151.0 | 235.5 ± 2.6 | 98.2 ± 1.5 | [23] |

| M. latifolia | Root Bark | 4278.1 ± 47.1 | 47.5 ± 0.5 | 38.4 ± 0.6 | [23] |

| M. latifolia | Roots | 17110.1 ± 188.2 | 634.6 ± 7.0 | 72.5 ± 1.1 | [23] |

| M. alba (in vitro roots) | Control | ~3.6 | - | - | [24][25] |

Data presented as mean ± standard deviation. DW = Dry Weight. Data from[23] collected in September.

Table 2: Elicitor-Enhanced Production of Mulberroside A in Morus alba Root Cultures

| Elicitor | Concentration | Exposure Time | Total Mulberroside A (mg/g DW) | Fold Increase | Reference |

| Control | - | 24 h | 3.6 ± 0.1 | - | [24][25] |

| Yeast Extract | 2 mg/mL | 24 h | 23.8 ± 0.3 | ~6.6 | [24][25] |

| Methyl Jasmonate | 200 µM | 24 h | 6.2 ± 1.0 | ~1.7 | [24][25] |

| Salicylic Acid | 200 µM | 24 h | 4.4 ± 0.4 | ~1.2 | [24][25] |

Data presented as mean ± standard deviation. DW = Dry Weight.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification and Cloning of Biosynthetic Genes

This workflow is used to identify candidate genes (e.g., STS, C2'H) and prepare them for functional characterization.

References

- 1. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]

- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - ProQuest [proquest.com]

- 12. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Stilbene Synthase Genes in Mulberry (Morus atropurpurea) and Metabolic Engineering for the Production of Resveratrol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 18. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Enhanced Mulberroside A Production from Cell Suspension and Root Cultures of Morus alba Using Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of cis-Mulberroside A vs. trans-Mulberroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical differences between cis-Mulberroside A and trans-Mulberroside A, two geometric isomers of a stilbenoid glycoside found in the mulberry plant (Morus alba L.). While both isomers exhibit biological activity, a thorough understanding of their distinct stereochemistry is crucial for targeted drug development and research. This document synthesizes the available scientific literature to present a comparative analysis of their properties, biological activities, and the experimental methodologies used for their study.

Stereochemistry and Structural Differences

Mulberroside A is a diglucoside of oxyresveratrol. The core structural difference between this compound and trans-Mulberroside A lies in the geometry of the carbon-carbon double bond linking the two phenolic rings.

-

trans-Mulberroside A: The substituent groups on the double bond are on opposite sides, resulting in a more linear and generally more stable conformation.

-

This compound: The substituent groups on the double bond are on the same side, leading to a bent and sterically hindered structure.

This difference in spatial arrangement influences the physicochemical properties of the molecules, such as their polarity, solubility, and interaction with biological targets. The IUPAC name for trans-Mulberroside A is (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. The "(E)" designation in the IUPAC name specifies the trans configuration of the double bond.

Physicochemical Properties

| Property | cis-Isomer | trans-Isomer | Reference |

| Molecular Formula | C₂₆H₃₂O₁₄ | C₂₆H₃₂O₁₄ | [1] |

| Molecular Weight | 568.52 g/mol | 568.52 g/mol | [1] |

| Stability | Generally less stable | Generally more stable | [2] |

| Polarity | Generally more polar | Generally less polar | [3] |

| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | [3] |

Comparative Biological Activity

Direct comparative studies on the biological activities of cis- and trans-Mulberroside A are limited in the available literature. However, individual studies on each isomer provide insights into their potential therapeutic effects.

Anti-inflammatory Activity

This compound has demonstrated significant dose-dependent anti-inflammatory and analgesic properties in in-vivo studies[4][5].

| Assay | Doses of this compound | Inhibition | Reference |

| Acetic acid-induced writhing in mice | 25 mg/kg | 29.0% | [4] |

| 50 mg/kg | 42.3% | [4] | |

| Acetic acid-induced Evans blue leakage in mice | 25 mg/kg | 53.5% | [4] |

| 50 mg/kg | 69.8% | [4] | |

| Carrageenan-induced paw edema in mice | 25 mg/kg | 33.1 - 68.5% | [4][5] |

| 50 mg/kg | 50.1 - 68.2% | [4] |

The anti-inflammatory mechanism of this compound involves the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages[4][5].

While trans-Mulberroside A is also reported to have anti-inflammatory effects, these are often discussed in the context of its biotransformation to its aglycone, oxyresveratrol, which exhibits potent anti-inflammatory activity[6]. Quantitative in-vivo data for the anti-inflammatory effects of purified trans-Mulberroside A are not as readily available as for the cis-isomer.

Tyrosinase Inhibitory Activity

trans-Mulberroside A is a known inhibitor of mushroom tyrosinase, an enzyme crucial for melanin synthesis. This property makes it a compound of interest for skin-whitening applications in the cosmetics industry.

| Compound | IC₅₀ (Mushroom Tyrosinase) | Reference |

| trans-Mulberroside A | 53.6 µM | [7][8] |

| Oxyresveratrol (aglycone) | 0.49 µM | [7][8] |

Kinetic studies have shown that trans-Mulberroside A acts as a competitive inhibitor of mushroom tyrosinase with L-tyrosine and L-DOPA as substrates[7]. It is noteworthy that its aglycone, oxyresveratrol, is a significantly more potent tyrosinase inhibitor[7][8].

There is a lack of specific quantitative data for the tyrosinase inhibitory activity of This compound in the reviewed literature, preventing a direct comparison of IC₅₀ values with the trans-isomer.

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is based on the methodology described for testing the anti-inflammatory effects of this compound[4].

-

Animal Model: Male ICR mice (or a similar strain) are used. Animals are housed under standard laboratory conditions with free access to food and water. Food is withheld for 12 hours before the experiment.

-

Test Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at desired doses (e.g., 25 and 50 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg, intraperitoneally).

-

Induction of Inflammation: Thirty minutes after the administration of the test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests, such as a Student's t-test.

In Vitro Tyrosinase Inhibition Assay

This protocol is a generalized procedure based on studies investigating the tyrosinase inhibitory activity of trans-Mulberroside A[8][9].

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (cis- and trans-Mulberroside A) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the mushroom tyrosinase solution to each well.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow Diagram

Caption: Workflow for Mulberroside A isomer isolation and analysis.

Conclusion

This compound and trans-Mulberroside A are stereoisomers with distinct spatial arrangements that likely influence their biological activities. The available evidence suggests that this compound is a potent anti-inflammatory agent, while trans-Mulberroside A demonstrates notable tyrosinase inhibitory activity. However, a significant gap exists in the scientific literature regarding direct comparative studies of these two isomers. Future research should focus on side-by-side quantitative comparisons of their biological effects and a deeper investigation into their respective mechanisms of action and pharmacokinetic profiles. Such studies are essential for unlocking the full therapeutic potential of each isomer for targeted drug development.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]

- 4. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Biological Activities of cis-Mulberroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Mulberroside A, a stilbenoid glycoside predominantly isolated from the branches of Morus alba (white mulberry), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities

This compound exhibits a range of pharmacological effects, with the most extensively studied being its anti-inflammatory, neuroprotective, and tyrosinase inhibitory activities. Furthermore, emerging evidence suggests its potential as an antioxidant and an anti-cancer agent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Data: Anti-inflammatory Effects

| Assay/Model | Organism/Cell Line | Treatment/Concentration | Result | Reference |

| Carrageenan-induced paw edema | Mice | 25 mg/kg (p.o.) | 33.1-68.5% inhibition | [1] |

| Carrageenan-induced paw edema | Mice | 50 mg/kg (p.o.) | 50.1-68.2% inhibition | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages (LPS-stimulated) | 25 µg/mL | Significant reduction in NO | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages (LPS-stimulated) | 50 µg/mL | Significant reduction in NO | [1] |

| iNOS Protein Expression | RAW 264.7 macrophages (LPS-stimulated) | 25 µg/mL | Dose-dependent suppression | [1] |

| iNOS Protein Expression | RAW 264.7 macrophages (LPS-stimulated) | 50 µg/mL | Dose-dependent suppression | [1] |

Experimental Protocols

-

Animal Model: Male ICR mice are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Treatment: this compound (25 and 50 mg/kg) is administered orally (p.o.). The control group receives the vehicle.

-

Induction of Edema: One hour after treatment, 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[1]

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25 and 50 µg/mL) for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production, and the cells are incubated for another 24 hours.

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.[1][2]

-

Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with this compound and LPS as described for the NO production assay.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against iNOS overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: NF-κB and MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes, including iNOS and various cytokines. This compound has been shown to suppress the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage and cognitive deficits in models of neurodegenerative diseases, particularly Alzheimer's disease.

Quantitative Data: Neuroprotective Effects

| Assay/Model | Organism/Cell Line | Treatment/Concentration | Result | Reference |

| Scopolamine-induced memory impairment | Mice | Not specified | Ameliorated cognitive deficits | [3] |

| Amyloid-β (Aβ) Production | N2a/APP695swe cells | 10, 25, 50 µM | Significant reduction in Aβ1-42 levels | [3] |

| Tau Phosphorylation | N2a/APP695swe cells | Not specified | Reduced tau hyperphosphorylation | [4] |

Experimental Protocols

-

Animal Model: Male C57BL/6 mice are used.

-

Treatment: this compound is administered orally for a specified period.

-

Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before each training session to induce memory impairment.

-

Morris Water Maze Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.

-

Acquisition Trials: Mice undergo training for several consecutive days, during which they are allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[5][6][7]

-

Cell Culture: N2a cells stably expressing the Swedish mutant of human amyloid precursor protein (APP695swe) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration.

-

Aβ Measurement (ELISA): The levels of secreted Aβ1-40 and Aβ1-42 in the cell culture supernatant are quantified using specific ELISA kits.

-

Tau Phosphorylation (Western Blot): Cell lysates are prepared, and western blotting is performed using antibodies specific for phosphorylated forms of tau (e.g., at Ser199, Ser202, Ser396) and total tau.[4][8]

Signaling Pathway: PI3K/Akt Activation

The neuroprotective effects of this compound are, in part, mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and plasticity. Activation of Akt by this compound leads to the downstream inhibition of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous overproduction of beta-amyloid induces tau hyperphosphorylation and decreases the solubility of tau in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Mulberroside A: Discovery, History, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Mulberroside A, a stilbenoid glycoside found in various species of the Morus genus, has emerged as a compound of significant interest in pharmacological research. As the cis-isomer of the more commonly studied Mulberroside A, it possesses a unique stereochemical configuration that influences its biological activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed exploration of its multifaceted biological effects. Particular focus is given to its anti-inflammatory, analgesic, and tyrosinase-inhibiting properties. This document synthesizes key quantitative data, presents detailed experimental protocols for its evaluation, and elucidates its mechanisms of action through signaling pathway diagrams, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey to understanding this compound is intertwined with the study of its trans-isomer, Mulberroside A. The parent compound, Mulberroside A, was first isolated in 1986 from the acetone extract of the root of Morus lhou (Koidz.)[1][2]. It was identified as an oxyresveratrol diglycopyranoside, where two glucose molecules are attached to the oxyresveratrol backbone[1][2].

While Mulberroside A was known to exist in both cis and trans configurations, early research predominantly focused on the more stable trans-isomer. The specific investigation and characterization of this compound gained momentum later. A notable study in 2009 brought this compound to the forefront by detailing its potent analgesic and anti-inflammatory properties when isolated from Ramulus mori (the twigs of mulberry)[3]. This research established this compound as a bioactive molecule in its own right, distinct from its trans-counterpart. Subsequent studies have further characterized its presence in various parts of Morus alba L. (white mulberry), including the root bark and twigs, and have continued to explore its diverse pharmacological activities[1][4][5].

The structural elucidation of this compound and its isomers has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have been crucial in confirming its chemical structure and stereochemistry[1][6].

Quantitative Biological Data

The biological efficacy of this compound has been quantified across several key studies. The following tables summarize the available quantitative data on its anti-inflammatory and enzyme inhibitory activities.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Model | Organism | Doses | % Inhibition | Reference |

| Carrageenan-induced Paw Edema | In vivo | Mice | 25 mg/kg | 33.1 - 68.5% | [3] |

| Carrageenan-induced Paw Edema | In vivo | Mice | 50 mg/kg | 50.1 - 68.2% | [3] |

| Acetic acid-induced Vascular Permeability | In vivo | Mice | 25 mg/kg | Dose-dependent | [3] |

| Acetic acid-induced Vascular Permeability | In vivo | Mice | 50 mg/kg | Dose-dependent | [3] |

Table 2: Enzyme Inhibitory Activity of Mulberroside A (cis/trans mixture not specified)

| Enzyme | Substrate | IC50 (µM) | Reference |

| Mushroom Tyrosinase | L-DOPA | 53.6 | [7] |

| Mushroom Tyrosinase (Monophenolase) | L-Tyrosine | 1.29 | [8] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Isolation of this compound from Ramulus mori

This protocol is based on the general principles of natural product isolation.

-

Extraction: The air-dried powder of Ramulus mori is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is rich in stilbenoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Structure Elucidation: The final purified compound is identified and its structure confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS[2][6].

Carrageenan-Induced Paw Edema Assay in Mice

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animals: Male ICR mice (18-22 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Administration: The mice are randomly divided into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25 and 50 mg/kg) orally.

-

Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group[3].

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Expression Assay in RAW 264.7 Macrophages

This in vitro assay assesses the effect of the compound on inflammatory mediators.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production and iNOS expression.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.

-

Western Blot for iNOS: After treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody against iNOS, followed by a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system. The band intensity is quantified to determine the level of iNOS expression[3][9].

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and other cellular processes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Studies have shown that Mulberroside A can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB[10]. This is a key mechanism for its anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases are activated by various extracellular stimuli and in turn phosphorylate downstream targets, including transcription factors, leading to changes in gene expression. Research indicates that Mulberroside A can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, suggesting that its anti-inflammatory effects are also mediated through the modulation of the MAPK pathway[4][10].

Caption: this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

This compound has demonstrated significant potential as a bioactive natural product with promising anti-inflammatory, analgesic, and tyrosinase-inhibiting properties. Its mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for its further investigation and development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its biological activity could lead to the design of more potent and selective analogs.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various inflammatory conditions and skin disorders.

-

Exploration of Other Biological Activities: The full therapeutic potential of this compound may extend beyond its currently known activities. Screening for its effects on other diseases, such as cancer and neurodegenerative disorders, could reveal new applications.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon as they continue to unravel the therapeutic potential of this fascinating natural compound.

References

- 1. Frontiers | Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]

- 2. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of mulberroside A and its derivatives on melanogenesis induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

cis-Mulberroside A (CAS Number: 166734-06-1): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Mulberroside A, a stilbenoid glycoside with the CAS number 166734-06-1, is the cis-isomer of the more commonly studied Mulberroside A.[1] This compound, primarily isolated from plants of the Morus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological functions, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows using Graphviz diagrams.

Chemical and Physical Properties

This compound is a polyhydroxylated stilbene glycoside. Its chemical structure is characterized by two phenyl rings linked by a cis-alkene bridge, with two glucose moieties attached.

| Property | Value | Reference |

| CAS Number | 166734-06-1 | [2] |

| Molecular Formula | C₂₆H₃₂O₁₄ | [3] |

| Molecular Weight | 568.52 g/mol | [3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in water, methanol, and ethanol. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and tyrosinase inhibitory effects. Its mechanism of action is often attributed to its biotransformation into its aglycone, oxyresveratrol, and its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.

Experimental Workflow: In Vivo Anti-inflammatory Assay

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Quantitative Data: Anti-inflammatory Effects

| Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in mice | This compound | 25 mg/kg | 33.1-68.5% inhibition of edema | |

| Acetic acid-induced vascular permeability in mice | This compound | 25 and 50 mg/kg | Dose-dependent inhibition of Evans blue leakage | |

| LPS-stimulated RAW 264.7 macrophages | This compound | Concentration-dependent | Inhibition of NO production and iNOS expression |

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved through the suppression of key signaling pathways, including the NF-κB and MAPK pathways.

Signaling Pathway: NF-κB Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of ischemic injury.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection assessment.

The neuroprotective effects of this compound are mediated by its ability to inhibit inflammatory responses and apoptosis in neuronal cells. It achieves this by suppressing the phosphorylation of key kinases in the MAPK signaling pathway, including p38, JNK, and ERK.[5][6]

Signaling Pathway: MAPK Inhibition by this compound

Caption: Inhibition of the MAPK signaling pathway.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage. Its radical scavenging activity has been evaluated using standard in vitro assays.

Quantitative Data: Antioxidant Activity

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | ~20-40 | [7] |

| ABTS Radical Scavenging | ~5-20 | [7] |

Tyrosinase Inhibitory Activity

This compound is a known inhibitor of mushroom tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a potential ingredient for skin-lightening and hyperpigmentation treatment.

Quantitative Data: Tyrosinase Inhibition

| Enzyme Source | Substrate | IC₅₀ (µM) | Inhibition Type | Reference |

| Mushroom Tyrosinase | L-Tyrosine | 53.6 | Competitive | [8][9] |

| Mushroom Tyrosinase | L-DOPA | >1000 | - | [9] |

| Monophenolase | L-Tyrosine | 1.29 | Mixed type 1 | [10] |

| Diphenolase | L-DOPA | - | Competitive | [10] |

The inhibitory effect of this compound on tyrosinase is significantly enhanced upon its conversion to oxyresveratrol.[9][11]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

-

NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

iNOS Expression Analysis: Cell lysates are collected, and the protein levels of iNOS are determined by Western blotting using a specific primary antibody against iNOS. β-actin is used as a loading control.[4][12][13]

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of this compound against oxygen-glucose deprivation (OGD)-induced neuronal injury.[14][15]

Methodology:

-

Primary Neuron Culture: Cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

OGD Induction: After 7-10 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period (e.g., 2 hours).

-

Treatment and Reperfusion: The OGD medium is replaced with the original culture medium containing different concentrations of this compound, and the cells are returned to a normoxic incubator for 24 hours.

-

Cell Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm.

-

Apoptosis Assessment: Apoptotic cell death is evaluated using the TUNEL assay, and the percentage of TUNEL-positive cells is determined by fluorescence microscopy.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.[16][17]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in methanol.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the sample solution is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined from a dose-response curve.

ABTS Radical Scavenging Assay

Objective: To further evaluate the antioxidant capacity of this compound.[18][19]

Methodology:

-

ABTS Radical Cation (ABTS•+) Generation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution Preparation: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: 10 µL of the sample solution is mixed with 1 mL of the ABTS•+ working solution.

-

Incubation and Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

Mushroom Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.[2][20]

Methodology:

-

Reaction Mixture: In a 96-well plate, 20 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) is mixed with 140 µL of the sample solution at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at 25°C for 10 minutes.

-

Substrate Addition: 40 µL of L-tyrosine solution (as substrate) is added to initiate the reaction.

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined. The type of inhibition can be analyzed using Lineweaver-Burk plots.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: For the quantification and purification of this compound.[10][21][22][23]

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid). A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run. For example, a gradient of 5% to 30% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 320 nm.

-

Injection Volume: 10-20 µL.

Conclusion

This compound is a promising natural compound with a spectrum of pharmacological activities that warrant further investigation. Its anti-inflammatory, neuroprotective, antioxidant, and tyrosinase inhibitory properties, coupled with its ability to modulate critical cellular signaling pathways, make it a strong candidate for the development of novel therapeutic agents and cosmeceuticals. This technical guide provides a foundational resource for researchers, offering detailed information on its properties, biological effects, and the methodologies to study them. Future research should focus on its in vivo efficacy in various disease models, pharmacokinetic and toxicological profiles, and the elucidation of its precise molecular targets to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. web.stanford.edu [web.stanford.edu]

- 3. Mulberroside A | C26H32O14 | CID 6443484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide and cyclooxygenase-2 by chiisanoside via suppression of nuclear factor-kappaB activation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mulberroside A protects against ischemic impairment in primary culture of rat cortical neurons after oxygen-glucose deprivation followed by reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Differential regulation of inducible nitric oxide synthase and cyclooxygenase-2 expression by superoxide dismutase in lipopolysaccharide stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxytocin Exhibits Neuroprotective Effects on Hippocampal Cultures under Severe Oxygen–Glucose Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. iomcworld.com [iomcworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the inhibition of mushroom tyrosinase and cellular tyrosinase activities of oxyresveratrol: comparison with mulberroside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alliedacademies.org [alliedacademies.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Mechanism of Action of cis-Mulberroside A in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Mulberroside A, a stilbenoid glycoside isolated from the twigs of Morus alba (Ramulus mori), has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[1][2] This document provides a detailed overview of its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data. This compound exerts its effects by modulating key signaling pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators.[3]

Mechanism of Action

The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][5] This is achieved through the inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR).[4][5]

Signaling Pathway Inhibition by this compound

Caption: Inhibition of Inflammatory Signaling Pathways by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Experimental Model | Species | Treatment | Dose (mg/kg) | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Mice | This compound (p.o.) | 25 | 33.1 - 68.5 | [1][2] |

| Carrageenan-induced paw edema | Mice | This compound (p.o.) | 50 | 50.1 - 68.2 | [2] |

| Acetic acid-induced vascular permeability | Mice | This compound (p.o.) | 25 | Dose-dependent | [1] |

| Acetic acid-induced vascular permeability | Mice | This compound (p.o.) | 50 | Dose-dependent | [1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | Concentration (µM) | Effect | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | Varies | Dose-dependent inhibition | [2] |

| RAW 264.7 Macrophages | LPS | iNOS Protein Expression | Varies | Dose-dependent suppression | [2] |

| Murine Chondrocytes | IL-1β | iNOS Expression | 40 | Reversal of IL-1β induced increase | [4] |

| Murine Chondrocytes | IL-1β | COX-2 Expression | 40 | Reversal of IL-1β induced increase | [4] |

| Murine Chondrocytes | IL-1β | IL-6 mRNA Expression | 40 | Reversal of IL-1β induced increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to evaluate the effect of this compound on nitric oxide production and iNOS expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in appropriate culture plates (e.g., 24-well for Griess assay, 6-well for Western blot) and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media and incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader. A sodium nitrite standard curve should be used to quantify nitrite concentration.

-

-

iNOS Expression (Western Blot):

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in mice and the evaluation of the anti-inflammatory effect of this compound.

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or calipers

Protocol:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: Vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (e.g., 25 and 50 mg/kg).

-

Drug Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume for each animal at each time point.

-

The percentage of inhibition of edema is calculated using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Conclusion

This compound demonstrates potent anti-inflammatory effects through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways, leading to a reduction in pro-inflammatory mediators. The provided protocols offer a framework for the consistent and reliable evaluation of this compound and other potential anti-inflammatory compounds in both in vitro and in vivo settings. Further research, including clinical trials, is necessary to fully establish its therapeutic potential in inflammatory diseases.[3]

References

- 1. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cas.zju.edu.cn [cas.zju.edu.cn]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis-Mulberroside A in Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Mulberroside A, a stilbenoid glycoside isolated from the roots and twigs of Morus alba L., has emerged as a promising natural compound for neuroprotection.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in neurodegenerative diseases and ischemic stroke. These application notes provide a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanisms of action and providing protocols for its investigation in both in vitro and in vivo models.

The neuroprotective properties of this compound are attributed to its multi-target effects, including anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][3][4] Research suggests that it can modulate key signaling pathways involved in neuronal survival and plasticity, such as the MAPK and PI3K/AKT pathways.[3][5] This document aims to serve as a practical guide for researchers exploring the therapeutic potential of this compound in the context of neurodegeneration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental paradigms.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Assay | Treatment Concentration | Outcome | Reference |

| Primary rat cortical neurons (OGD/R) | LDH Release | 20 and 40 µg/mL | Significantly inhibited LDH release | [3][4] |

| Primary rat cortical neurons (OGD/R) | Neuronal Apoptosis | 20 and 40 µg/mL | Reduced the proportion of early and late-stage apoptotic neurons | [3][4] |